Cas no 286456-54-0 (7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo4,3-bpyridazine)

7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo4,3-bpyridazine 化学的及び物理的性質
名前と識別子
-
- 7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine
- 1,2,4-Triazolo[4,3-b]pyridazine,6-chloro-3-(2,5-difluorophenyl)-7-(1,1-dimethylethyl)-
- 7-tert-butyl-6-chloro-3-(2,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-β]pyridazine
- 1,2,4-Triazolo[4,3-b]pyridazine,6-chloro-3-(2,5-difluorophenyl)-7-(1,1-dimethylethyl)
- 6-Chloro-3-(2,5-difluorophenyl)-7-(1,1-dimethylethyl)-1,2,4-triazolo[4,3-b]pyridazine
- GZXWCQOQLLVREN-UHFFFAOYSA-N
- 7-(tert-Butyl)-6-chloro-3-(2,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- FT-0664009
- 7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-beta]pyridazine
- 7-tBu-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine
- 7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-
- A]pyridazine
- DTXSID30460335
- SCHEMBL248720
- 7-tert-butyl-6-chloro-3-(2, 5-difluorophenyl)-[1, 2, 4]triazolo[4, 3-b]pyridazine
- 286456-54-0
- A934118
- AKOS027447691
- 7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo4,3-bpyridazine
-
- インチ: InChI=1S/C15H13ClF2N4/c1-15(2,3)10-7-12-19-20-14(22(12)21-13(10)16)9-6-8(17)4-5-11(9)18/h4-7H,1-3H3
- InChIKey: GZXWCQOQLLVREN-UHFFFAOYSA-N
- ほほえんだ: C(C1C(Cl)=NN2C(C3C=C(F)C=CC=3F)=NN=C2C=1)(C)(C)C
計算された属性
- せいみつぶんしりょう: 322.08000
- どういたいしつりょう: 322.0796804g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 406
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 43.1Ų
じっけんとくせい
- 密度みつど: 1.39
- 屈折率: 1.621
- PSA: 43.08000
- LogP: 4.02040
7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo4,3-bpyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B690610-50mg |
7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine |
286456-54-0 | 50mg |
$ 316.00 | 2023-09-08 | ||
TRC | B690610-10mg |
7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine |
286456-54-0 | 10mg |
$ 133.00 | 2023-09-08 | ||
TRC | B690610-250mg |
7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine |
286456-54-0 | 250mg |
$ 1292.00 | 2023-04-18 | ||
TRC | B690610-100mg |
7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine |
286456-54-0 | 100mg |
$ 586.00 | 2023-04-18 | ||
TRC | B690610-25mg |
7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine |
286456-54-0 | 25mg |
$ 167.00 | 2023-09-08 |
7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo4,3-bpyridazine 関連文献
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo4,3-bpyridazineに関する追加情報
Introduction to 7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-bpyridazine] and Its Significance in Modern Chemical Biology
The compound with the CAS number 286456-54-0, identified as 7-tert-butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-bpyridazine], represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including tert-butyl, chloro, and difluorophenyl substituents, alongside the unique triazolo[4,3-bpyridazine core, endows it with distinct chemical properties that make it a valuable scaffold for developing novel therapeutic agents.
In the realm of chemical biology, the exploration of heterocyclic compounds has long been a cornerstone for designing molecules with enhanced biological activity. The triazolo[4,3-bpyridazine moiety, in particular, has emerged as a privileged structure in medicinal chemistry due to its ability to modulate various biological pathways. This scaffold is known for its stability and versatility, allowing for facile modifications that can fine-tune its pharmacological profile. The incorporation of electron-withdrawing groups such as chloro and difluorophenyl further enhances the compound's reactivity and binding affinity to biological targets.
Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery of novel bioactive molecules. The structural features of 7-tert-butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-bpyridazine make it an attractive candidate for virtual screening campaigns aimed at identifying potential drug candidates. Studies have demonstrated that the triazolo[4,3-bpyridazine core can interact with a wide range of biological targets, including enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative diseases. The tert-butyl group contributes to steric hindrance, which can be exploited to optimize binding interactions and improve selectivity.
The difluorophenyl substituent is particularly noteworthy for its ability to enhance metabolic stability and binding affinity. Fluorine atoms are known to increase lipophilicity and electronic properties of molecules, making them more suitable for oral administration and improved pharmacokinetic profiles. In addition, the chloro group at the 6-position introduces further conformational flexibility and reactivity, enabling diverse derivatization strategies. These features collectively contribute to the compound's potential as a lead molecule in drug development.
Current research in this field is focused on leveraging the structural diversity of heterocyclic compounds like 7-tert-butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-bpyridazine to develop next-generation therapeutics. For instance, studies have explored its derivatives as inhibitors of kinases and other enzymes implicated in disease pathways. The compound's ability to modulate protein-protein interactions has also been investigated in the context of developing antiviral and anti-inflammatory agents. These investigations highlight the compound's broad therapeutic potential and underscore the importance of heterocyclic chemistry in addressing unmet medical needs.
The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the complex triazolo[4,3-bpyridazine core efficiently. Techniques such as transition-metal-catalyzed coupling reactions and palladium-mediated cross-coupling have played a crucial role in achieving these synthetic goals. The use of modern analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) has further facilitated structural elucidation and characterization.
In conclusion,7-tert-butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-bpyridazine (CAS no. 286456-54-0) exemplifies the innovative spirit of modern chemical biology. Its unique structural features and demonstrated biological activity position it as a promising candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this class of compounds,triazolo[4, structures are likely to play an increasingly pivotal role in drug discovery efforts worldwide.
286456-54-0 (7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo4,3-bpyridazine) 関連製品
- 1351635-47-6(2-{3-(benzyloxy)methylpiperidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide; oxalic acid)
- 882429-52-9(5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde)
- 14068-54-3(5-Butyl-1,3,4-thiadiazol-2-amine)
- 1806717-47-4(2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol)
- 2229612-00-2(3-2-fluoro-5-(trifluoromethyl)phenyl-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2098003-90-6(1-{octahydrocyclopenta[c]pyrrol-4-yl}piperidine dihydrochloride)
- 866895-87-6(4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline)
- 1479392-93-2(3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol)
- 899750-33-5(1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)
- 2000080-29-3(3-(4-methoxyphenyl)oxolane-3-carbonitrile)




